Product packaging for 4-Bromo-5,7-dimethyl-2-phenylquinoline(Cat. No.:CAS No. 1189106-01-1)

4-Bromo-5,7-dimethyl-2-phenylquinoline

Cat. No.: B3185755
CAS No.: 1189106-01-1
M. Wt: 312.2 g/mol
InChI Key: BYDXLAJAFWWYBV-UHFFFAOYSA-N
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Description

4-Bromo-5,7-dimethyl-2-phenylquinoline (CAS 1189106-01-1) is a synthetic organic compound with the molecular formula C17H14BrN and a molecular weight of 312.20 . As a quinoline derivative, it serves as a valuable chemical intermediate and building block in medicinal chemistry and anticancer drug discovery research . The quinoline scaffold is a privileged structure in drug development, known for its diverse biological activities . Quinoline-based compounds are extensively investigated for their ability to interact with multiple cellular targets. These mechanisms can include acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . Furthermore, certain quinoline derivatives function through DNA intercalation or by inhibiting key enzymes such as topoisomerases, which are critical for DNA replication and cell division in cancer cells . The specific bromo and phenyl substitutions on the quinoline core of this compound are designed to offer strategic sites for further chemical modification, allowing researchers to explore structure-activity relationships and develop new potential therapeutic agents . This product is intended for research purposes as a chemical reference standard or a synthetic intermediate in laboratory settings. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14BrN B3185755 4-Bromo-5,7-dimethyl-2-phenylquinoline CAS No. 1189106-01-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1189106-01-1

Molecular Formula

C17H14BrN

Molecular Weight

312.2 g/mol

IUPAC Name

4-bromo-5,7-dimethyl-2-phenylquinoline

InChI

InChI=1S/C17H14BrN/c1-11-8-12(2)17-14(18)10-15(19-16(17)9-11)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

BYDXLAJAFWWYBV-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)N=C(C=C2Br)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(C=C2Br)C3=CC=CC=C3)C

Origin of Product

United States

Synthetic Pathways and Methodologies for 4 Bromo 5,7 Dimethyl 2 Phenylquinoline and Analogues

Strategies for Direct Synthesis of the Compound

Direct synthetic routes to 4-Bromo-5,7-dimethyl-2-phenylquinoline are not extensively documented in the literature. However, a plausible approach involves the construction of the 5,7-dimethyl-2-phenylquinoline core followed by a regioselective bromination at the C4 position.

A hypothetical, yet chemically sound, synthetic sequence for this compound could involve a multi-step process commencing with the synthesis of the quinoline (B57606) core, followed by halogenation.

A potential pathway begins with the Doebner–von Miller reaction, a classic method for quinoline synthesis. semanticscholar.org This reaction would involve the condensation of 3,5-dimethylaniline (B87155) with an α,β-unsaturated carbonyl compound, such as cinnamaldehyde, in the presence of an acid catalyst. The resulting 5,7-dimethyl-2-phenyl-1,2-dihydroquinoline can then be oxidized to 5,7-dimethyl-2-phenylquinoline.

Subsequent bromination of the 5,7-dimethyl-2-phenylquinoline intermediate would be the final step. The use of a brominating agent like N-Bromosuccinimide (NBS) could potentially introduce a bromine atom at the C4 position. nih.govnih.gov The reaction conditions, such as solvent and temperature, would need to be carefully optimized to ensure regioselectivity and avoid multiple brominations.

Table 1: Proposed Direct Synthesis Strategy

Step Reaction Reactants Product
1 Doebner-von Miller Reaction 3,5-Dimethylaniline, Cinnamaldehyde 5,7-Dimethyl-2-phenylquinoline

Precursor-Based Synthetic Approaches to Brominated Phenylquinolines

Precursor-based methods offer a more versatile approach to the synthesis of this compound and its analogues. These strategies involve the synthesis of a functionalized quinoline precursor, which is then further modified to yield the target compound.

The Doebner and Pfitzinger reactions are powerful tools for the synthesis of quinoline-4-carboxylic acids, which can serve as key precursors. researchgate.netwikipedia.orgnih.govjocpr.com

The Doebner reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgresearchgate.net For the synthesis of a precursor to the target molecule, 3,5-dimethylaniline would be reacted with benzaldehyde (B42025) and pyruvic acid to yield 5,7-dimethyl-2-phenylquinoline-4-carboxylic acid. This carboxylic acid can then be subjected to decarboxylation to give 5,7-dimethyl-2-phenylquinoline, which can be subsequently brominated at the C4 position.

The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids, starting from isatin (B1672199) and a carbonyl compound. researchgate.netjocpr.comwikipedia.org While this method is generally used for the synthesis of 2-substituted quinoline-4-carboxylic acids, it is less directly applicable to the synthesis of the 5,7-dimethyl substituted target compound, as the substitution pattern is primarily determined by the isatin starting material. However, it remains a vital method for the synthesis of a wide range of phenylquinoline carboxylic acid analogues. ijsr.net

Table 2: Doebner Reaction for Precursor Synthesis

Reactant 1 Reactant 2 Reactant 3 Product

The Bechamp reduction is a classical method for the reduction of aromatic nitro compounds to their corresponding anilines using iron metal in an acidic medium. chem-station.comwikipedia.org This reaction is a crucial step in many quinoline syntheses that start from nitroaromatic precursors. For instance, a suitably substituted o-nitrochalcone (B14147340) can be reduced to the corresponding o-aminochalcone, which can then undergo cyclization to form the quinoline ring.

In the context of synthesizing analogues of the target compound, a 2'-nitro-3,5-dimethylchalcone derivative could be synthesized and then subjected to a Bechamp reduction. The resulting 2'-amino-3,5-dimethylchalcone would be a key intermediate for the subsequent acid-catalyzed cyclization to form a 5,7-dimethyl-2-phenylquinoline.

The reductive cyclization of o-nitrochalcones is a well-established method for the synthesis of 2-arylquinolines. This process typically involves the reduction of the nitro group to an amino group, followed by an intramolecular condensation and dehydration to form the quinoline ring. Various reducing agents can be employed for this transformation, including tin(II) chloride, sodium dithionite, or catalytic hydrogenation.

For the synthesis of the 5,7-dimethyl-2-phenylquinoline core, a chalcone (B49325) derived from 2-nitro-3,5-dimethylacetophenone and benzaldehyde would be a suitable precursor. The subsequent reductive cyclization would directly yield the desired quinoline framework.

Modern synthetic organic chemistry has seen the emergence of powerful palladium-catalyzed methods for the construction of heterocyclic rings, including quinolines. nih.govorganic-chemistry.orgnih.gov These methods often offer mild reaction conditions and high functional group tolerance.

Palladium-catalyzed annulation reactions can be employed to construct the quinoline ring system from appropriately substituted anilines and alkynes. For example, a palladium catalyst could facilitate the coupling of a 3,5-dimethyl-2-haloaniline with phenylacetylene, followed by an intramolecular cyclization to form 5,7-dimethyl-2-phenylquinoline.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be used to introduce the phenyl group at the C2 position of a pre-formed quinoline ring. Additionally, palladium-catalyzed methods have been developed for the direct C-H arylation of quinolines, providing another avenue for the synthesis of 2-phenylquinoline (B181262) derivatives.

Table 3: Comparison of Precursor-Based Methodologies

Method Key Precursor Key Transformation Advantages
Doebner/Pfitzinger Reactions Phenylquinoline-4-carboxylic acid Condensation/Cyclization Well-established, good for carboxylic acid derivatives
Bechamp Reduction Nitroaromatic compound Nitro group reduction Classic and reliable method
Nitrochalcone Cyclization o-Nitrochalcone Reductive Cyclization Direct formation of the quinoline core

Cobalt and Rhodium-Catalyzed C-H Activation and Cyclization Routes

Transition metal-catalyzed C-H activation has become a powerful strategy for the synthesis of heterocyclic scaffolds like quinolines. rsc.org Both cobalt and rhodium catalysts have been effectively employed in these transformations. These reactions often proceed via a chelation-assisted pathway, where a directing group on one of the reactants helps to position the metal catalyst for the selective activation of a specific C-H bond. chim.itnih.gov

Rhodium(III)-catalyzed systems, for instance, can facilitate the annulation of anilines with alkynic esters to produce quinoline carboxylates with high yield and regioselectivity. rsc.org Similarly, cobalt-catalyzed reactions, often using an 8-aminoquinoline (B160924) directing group, can achieve the functionalization of C(sp²)–H bonds. chim.itacs.org The catalytic cycle typically involves the formation of a metallacycle intermediate after C-H activation, followed by insertion of a coupling partner like an alkyne, and subsequent reductive elimination to form the quinoline ring and regenerate the active catalyst. rsc.org High-valent cobalt catalysis, in particular, has proven efficient for a wide range of C-H functionalization reactions. researchgate.net

Table 1: Overview of Cobalt and Rhodium-Catalyzed Quinoline Synthesis

Catalyst System Reactants Key Features
Rhodium(III) Anilines, Alkynic Esters High yield and regioselectivity for quinoline carboxylates. rsc.org
Cobalt(II)/Cobalt(III) with Aminoquinoline Directing Group Benzamides, Alkynes C(sp²)–H/N–H bond activation for annulation. chim.itnih.gov

Multi-Component Reaction Approaches for Quinoline Skeletons

Multi-component reactions (MCRs) offer a highly efficient and versatile route to complex molecules like quinolines from simple starting materials in a single synthetic operation. rsc.orgrsc.org This approach is characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular libraries. rsc.orgresearchgate.net

A common MCR strategy for quinoline synthesis involves the reaction of an aniline, an aldehyde, and an alkyne. rsc.org This process is often mediated by a Lewis acid catalyst, such as Yb(OTf)₃ or FeCl₃, which activates the reactants. scielo.br The reaction sequence typically begins with the formation of an imine from the aniline and aldehyde, followed by the addition of the alkyne to form a propargylamine (B41283) intermediate. This intermediate then undergoes an intramolecular hydroarylation and subsequent oxidation to yield the final aromatic quinoline product. scielo.br Various MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully adapted for the synthesis of diverse quinoline structures. rsc.orgrsc.org

Strategic Introduction of Bromine via Directed Halogenation

Once the quinoline core is formed, the introduction of a bromine atom at a specific position is a crucial step. Directed halogenation methods provide the necessary regioselectivity for this transformation.

Palladium(II)-Catalyzed C(sp³)-H Bromination with Quinoline Ligands

Palladium(II) catalysis is a prominent method for directed C-H functionalization. In the context of halogenation, research has shown that quinoline-type ligands are exceptionally effective in enabling the Pd(II)-catalyzed bromination and iodination of C(sp³)–H bonds. nih.govresearchgate.netacs.org This methodology is typically applied to substrates containing a directing group, such as carboxylic acid-derived amides or free carboxylic acids. nih.govresearchgate.net

In this process, the quinoline molecule itself does not undergo bromination. Instead, it acts as a crucial ligand that coordinates to the palladium catalyst. The substrate, containing a directing group, also coordinates to the metal center, forming a cyclometalated intermediate. This assembly brings a specific C(sp³)–H bond into proximity with the palladium, allowing for its selective activation and subsequent reaction with a brominating agent like N-bromosuccinimide (NBS) to install the halogen. researchgate.netumich.edu This ligand-enabled approach has expanded the scope of C–H halogenation to include previously challenging substrates. nih.govacs.org

Vilsmeier-Type Bromination Reactions for Quinolinone Precursors

The Vilsmeier-Haack reagent, typically generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), is a versatile tool in organic synthesis, known for its ability to formylate electron-rich aromatic compounds. niscpr.res.inorganic-chemistry.org This reagent can also be adapted for halogenation reactions.

Vilsmeier-type bromination can be achieved by using the Vilsmeier reagent in the presence of a bromine source, such as KBr or N-bromosuccinimide (NBS). researchgate.net This method can be applied to activated aromatic precursors, including quinolinones or N-arylacetamides that cyclize under the reaction conditions. niscpr.res.in The reaction proceeds through the formation of a highly electrophilic iminium salt (the Vilsmeier reagent), which activates the aromatic ring of the precursor towards electrophilic attack. The bromide ion then acts as the nucleophile, leading to the formation of the bromo-substituted quinoline derivative. researchgate.netrsc.org This approach often provides good yields and high regioselectivity under relatively mild conditions. researchgate.net

Halogen-Metal Exchange Reactions for Regioselective Functionalization

Halogen-metal exchange is a fundamental and powerful transformation in organometallic chemistry, allowing for the conversion of an organic halide into a highly reactive organometallic reagent. wikipedia.org This method is particularly useful for the regioselective functionalization of aromatic systems like quinolines.

Lithium-Halogen Exchange on Quinoline Derivatives

Lithium-halogen exchange is a kinetically controlled process frequently used to prepare organolithium reagents from the corresponding organic halides. wikipedia.org The reaction involves treating a bromoquinoline with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), typically at cryogenic temperatures (e.g., -78 °C) to prevent side reactions. nih.govresearchgate.net

The rate of exchange follows the trend I > Br > Cl, making bromoquinolines ideal substrates. wikipedia.org The reaction generates a lithiated quinoline species, which is a potent nucleophile and can be trapped with a wide variety of electrophiles to introduce new functional groups at the position of the original bromine atom. researchgate.net Care must be taken, as the generated aryllithium is a strong base and can potentially deprotonate acidic protons elsewhere in the molecule if not properly controlled. chemicalforums.com For substrates with acidic protons, a combination of reagents like i-PrMgCl and n-BuLi can sometimes be used to achieve selective exchange without undesired deprotonation. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
8-aminoquinoline
N-bromosuccinimide (NBS)
N,N-dimethylformamide (DMF)
Phosphorus oxychloride (POCl₃)
n-butyllithium (n-BuLi)
tert-butyllithium (t-BuLi)
i-PrMgCl
Yb(OTf)₃

Magnesium and Zinc-Mediated Exchange Pathways

Magnesium and zinc-mediated exchange pathways represent powerful strategies for the functionalization of halogenated quinolines, including analogues of this compound. These methods facilitate the conversion of relatively inert carbon-halogen bonds into reactive carbon-metal bonds, which can then undergo subsequent reactions with a variety of electrophiles. beilstein-journals.orgrsc.org The use of organomagnesium (Grignard) and organozinc reagents is particularly advantageous due to their high reactivity, functional group tolerance, and the development of milder reaction conditions. researchgate.net

The halogen-metal exchange, particularly the bromine-magnesium (Br/Mg) exchange, is a cornerstone of this methodology. The development of highly active magnesium reagents, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), often referred to as "turbo-Grignard," has enabled efficient Br/Mg exchange on a wide range of aryl and heteroaryl bromides under mild conditions. beilstein-journals.orgresearchgate.net This reagent can selectively convert a bromo-substituted quinoline into a highly reactive magnesiated intermediate. This intermediate can then be trapped with an electrophile to introduce a new functional group at the position of the original bromine atom. For instance, the bromine at the C-4 position of a quinoline ring can be exchanged to create a magnesiated quinoline, which can then participate in cross-coupling reactions or react with other electrophiles.

Similarly, organozinc reagents offer a complementary approach with exceptional chemoselectivity. beilstein-journals.org The direct insertion of zinc dust into carbon-halogen bonds, often facilitated by the presence of lithium chloride (LiCl), allows for the preparation of functionalized organozinc halides. beilstein-journals.orgrsc.org This method is compatible with a variety of sensitive functional groups that might not be tolerated by more reactive organolithium or organomagnesium compounds. beilstein-journals.org

A key advantage of these pathways is their potential for regioselective functionalization, especially in polyhalogenated quinoline systems. By carefully selecting the exchange reagent and reaction conditions, it is possible to selectively activate one carbon-halogen bond over another. For example, studies on dihaloquinolines have shown that differentiation between bromo-substituents at different positions can be achieved. The use of less reactive exchange reagents, like mesitylmagnesium bromide-lithium chloride complex (MesMgBr·LiCl), allows for highly regioselective exchange reactions. beilstein-journals.org In the case of a 2,3-dibromoquinoline, the use of iPrMgCl·LiCl results in a regioselective conversion to the 3-magnesiated quinoline derivative. beilstein-journals.org This selectivity is crucial for the controlled, stepwise synthesis of complex quinoline analogues.

The resulting organomagnesium and organozinc intermediates are versatile synthons for a range of transformations. They readily undergo transmetalation with transition metal salts, enabling participation in various cross-coupling reactions, such as Negishi and Kumada couplings. beilstein-journals.orgresearchgate.net This opens up pathways for the introduction of aryl, alkyl, and other organic fragments onto the quinoline scaffold.

The table below summarizes findings from research on the functionalization of quinoline and related heterocyclic systems using these mediated exchange pathways.

Table 1: Examples of Magnesium and Zinc-Mediated Functionalization of Heterocycles

Substrate Reagent / Conditions Intermediate Subsequent Reaction / Electrophile Product Yield (%) Ref
2,3-Dibromoquinoline iPrMgCl·LiCl 2-Bromo-3-magnesiated quinoline - Not specified - beilstein-journals.org
2,5-Diiodothiophene Zn dust, LiCl 5-Iodo-2-thienylzinc iodide Benzoyl chloride, Cu(I) catalyst (5-Iodothiophen-2-yl)(phenyl)methanone 94 beilstein-journals.org
3-Bromo-4-tosyloxyquinoline MesMgBr·LiCl 4-Tosyloxy-3-magnesiated quinoline - Not specified - beilstein-journals.org

These methodologies provide a robust platform for the synthetic manipulation of bromo-quinolines. For a compound like this compound, a Br/Mg or Br/Zn exchange at the C-4 position would generate a reactive organometallic species. This intermediate could then be used to build molecular complexity by introducing new carbon-carbon or carbon-heteroatom bonds, leading to a diverse library of quinoline analogues for further investigation. The high functional group tolerance of zinc reagents, in particular, makes these pathways highly valuable in modern organic synthesis. rsc.orgresearchgate.net

Advanced Reactivity and Derivatization Chemistry of 4 Bromo 5,7 Dimethyl 2 Phenylquinoline

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

The carbon-bromine bond at the 4-position of the quinoline (B57606) is particularly amenable to palladium-catalyzed reactions, which facilitate the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. These methods are foundational for the structural diversification of the quinoline core.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming biaryl structures by coupling an organoboron reagent with an organic halide. nih.govtcichemicals.com For 4-Bromo-5,7-dimethyl-2-phenylquinoline, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4 position. The reaction typically proceeds in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium carbonate or potassium phosphate. nih.govnih.gov The choice of solvent is often a mixture of an organic solvent like toluene (B28343) or dimethoxyethane (DME) and water. This transformation is valued for its tolerance of various functional groups and its generally high yields. tcichemicals.com

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Examples of aryl and heteroaryl groups introduced at the C4 position of this compound using typical Suzuki-Miyaura conditions.

Boronic Acid/EsterProductTypical CatalystTypical Base/Solvent
Phenylboronic acid5,7-dimethyl-2,4-diphenylquinolinePd(PPh₃)₄Na₂CO₃ in Toluene/H₂O
4-Methoxyphenylboronic acid4-(4-methoxyphenyl)-5,7-dimethyl-2-phenylquinolinePd(PPh₃)₄K₃PO₄ in Dioxane/H₂O
Thiophene-2-boronic acid5,7-dimethyl-2-phenyl-4-(thiophen-2-yl)quinolinePd(dppf)Cl₂Na₂CO₃ in DME/H₂O
Pyridine-3-boronic acid pinacol (B44631) ester5,7-dimethyl-2-phenyl-4-(pyridin-3-yl)quinolinePd(PPh₃)₄K₂CO₃ in Toluene/H₂O

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.org This reaction is instrumental for introducing alkynyl moieties onto the quinoline core at the C4 position. The process is co-catalyzed by palladium and copper(I) salts, typically using a palladium complex like Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] and a copper(I) iodide (CuI) cocatalyst. nih.govresearchgate.net An amine base, such as triethylamine (B128534) (Et₃N), is used both as a base and, in some cases, as the solvent. nih.gov The resulting 4-alkynylquinolines are valuable intermediates for further synthetic transformations. researchgate.net

Table 2: Representative Sonogashira Coupling Reactions

Introduction of alkynyl groups at the C4 position of this compound via Sonogashira coupling.

Terminal AlkyneProductTypical CatalystsTypical Base/Solvent
Phenylacetylene5,7-dimethyl-2-phenyl-4-(phenylethynyl)quinolinePdCl₂(PPh₃)₂, CuIEt₃N / Toluene
Trimethylsilylacetylene4-((trimethylsilyl)ethynyl)-5,7-dimethyl-2-phenylquinolinePdCl₂(PPh₃)₂, CuIEt₃N / THF
1-Hexyne4-(hex-1-yn-1-yl)-5,7-dimethyl-2-phenylquinolinePd(PPh₃)₄, CuIDiisopropylamine

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the synthesis of 4-aminoquinoline (B48711) derivatives from this compound by coupling it with primary or secondary amines. The catalytic system for this transformation typically consists of a palladium precursor and a sterically hindered phosphine (B1218219) ligand, which is crucial for the efficiency of the catalytic cycle. nih.gov A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is required to facilitate the reaction. nih.gov The method is broadly applicable to a wide range of amine coupling partners, including anilines, and cyclic and acyclic aliphatic amines. researchgate.net

Table 3: Representative Buchwald-Hartwig Amination Reactions

Synthesis of N-substituted aminoquinolines from this compound.

AmineProductTypical Catalyst/LigandTypical Base/Solvent
Aniline (B41778)N,2-diphenyl-5,7-dimethylquinolin-4-aminePd₂(dba)₃ / XPhosNaOtBu / Toluene
Morpholine4-(5,7-dimethyl-2-phenylquinolin-4-yl)morpholinePd(OAc)₂ / BINAPCs₂CO₃ / Dioxane
n-ButylamineN-butyl-5,7-dimethyl-2-phenylquinolin-4-aminePd₂(dba)₃ / tBuBrettPhosLHMDS / THF

Nucleophilic Substitution and Other Halogen-Exchange Reactions

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is generally challenging due to the electron-rich nature of the quinoline ring system. Such reactions typically require either harsh reaction conditions or the presence of strong electron-withdrawing groups to activate the substrate, which are absent in this molecule. researchgate.net

A more effective strategy for functionalization via substitution involves a metal-halogen exchange reaction. rsc.org Treatment of the bromoquinoline with a strong organometallic base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) can lead to the exchange of the bromine atom for a lithium atom. This generates a highly reactive 4-lithioquinoline intermediate. This potent nucleophile can then be treated with a variety of electrophiles to introduce different functional groups. For instance, quenching the reaction with water would result in the formation of 5,7-dimethyl-2-phenylquinoline, while adding an aldehyde or ketone would yield the corresponding secondary or tertiary alcohol, respectively.

Spectroscopic and Diffraction Based Structural Characterization of 4 Bromo 5,7 Dimethyl 2 Phenylquinoline

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and providing insights into the structure of a compound through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This high precision is crucial for determining the elemental composition of a molecule. For 4-Bromo-5,7-dimethyl-2-phenylquinoline, with a chemical formula of C17H14BrN, HRMS can confirm this composition by matching the experimentally measured exact mass with the theoretically calculated mass.

A key feature in the mass spectrum of this compound is the presence of the bromine atom, which has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by two mass units (M+ and M+2). This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 1: Theoretical HRMS Data for this compound

Molecular Formula Isotope Calculated Exact Mass (Da)
C17H1479BrN [M]+ 311.03096
C17H1481BrN [M+2]+ 313.02891

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information.

For this compound, the molecular ion peak would be observed, exhibiting the characteristic isotopic signature of bromine. The fragmentation would likely proceed through several pathways, including the loss of the bromine atom, cleavage of the methyl groups, and fragmentation of the quinoline (B57606) or phenyl rings. The study of fragmentation patterns in similar bromo-substituted heterocyclic compounds suggests that the loss of the bromine radical followed by the elimination of other small molecules or radicals are common fragmentation pathways.

Table 2: Plausible EIMS Fragmentation Data for this compound

m/z Plausible Fragment
311/313 [C17H14BrN]+• (Molecular Ion)
232 [C17H14N]+ (Loss of Br•)
217 [C16H11N]+ (Loss of Br• and CH3•)
77 [C6H5]+ (Phenyl cation)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for the analysis of non-volatile and thermally labile molecules. In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. This method is highly effective for accurately determining the molecular weight of the parent compound. For this compound, MALDI-TOF-MS would be expected to produce a strong signal corresponding to the protonated molecule [M+H]+, again showing the distinctive isotopic pattern of bromine.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic and heterocyclic compounds like this compound, the observed absorptions are typically due to π → π* and n → π* transitions.

The UV-Vis spectrum of quinoline and its derivatives is characterized by distinct absorption bands. The introduction of substituents such as the phenyl group, methyl groups, and the bromine atom on the quinoline core influences the position (λmax) and intensity of these absorption bands. The phenyl group extends the π-conjugated system, which generally leads to a bathochromic (red) shift of the π → π* transitions. The methyl groups, being electron-donating, can also cause a slight red shift. The bromine atom, with its lone pairs of electrons, can also participate in resonance and affect the electronic transitions. The absorption spectrum is also influenced by the solvent used for the analysis. researchgate.netnih.gov

Table 3: Expected UV-Vis Absorption Data for this compound in Ethanol

Electronic Transition Expected λmax (nm)
π → π* ~250-280
π → π* ~310-330
n → π* ~340-360

X-ray Crystallography for Solid-State Structure Determination

For a successful single crystal X-ray diffraction analysis, a suitable single crystal of this compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

Based on the analysis of structurally similar compounds, such as 2-Bromo-5,7-dimethoxy-4-phenylquinoline, it is expected that the quinoline ring system would be essentially planar. nih.gov The phenyl group at the 2-position would be twisted out of the plane of the quinoline ring, with a significant dihedral angle between the two ring systems. The analysis would also reveal the precise bond lengths of the C-Br, C-N, and various C-C bonds, as well as the bond angles within the molecule. Intermolecular interactions, such as π-π stacking or halogen bonding, that stabilize the crystal packing would also be identified.

Table 4: Hypothetical Single Crystal X-ray Diffraction Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P21/c
a (Å) ~10.5
b (Å) ~8.0
c (Å) ~17.0
β (°) ~95
Volume (ų) ~1420
Z 4
Dihedral Angle (Quinoline-Phenyl) ~50-70°

Conformational Analysis and Intermolecular Interactions in Crystal Structures

The three-dimensional arrangement of molecules within a crystal lattice is governed by a delicate balance of intramolecular conformational preferences and intermolecular forces. For this compound, while a specific crystal structure is not publicly available, detailed insights can be drawn from the crystallographic analysis of the closely related compound, 2-Bromo-5,7-dimethoxy-4-phenylquinoline. The substitution of dimethyl groups with dimethoxy groups is expected to have a nuanced effect on the crystal packing, primarily due to the different steric and electronic properties of methyl versus methoxy (B1213986) substituents. However, the fundamental conformational aspects and the types of intermolecular interactions are likely to be comparable.

Analysis of the analogue 2-Bromo-5,7-dimethoxy-4-phenylquinoline reveals a non-planar conformation in the solid state. The crystal structure contains two crystallographically independent molecules (referred to as Molecule A and Molecule B) within the asymmetric unit. nih.govresearchgate.net This indicates slight differences in their conformations, which are adopted to optimize packing efficiency and intermolecular interactions within the crystal.

The most significant conformational feature is the dihedral angle between the planar quinoline ring system and the appended phenyl ring. In the case of the dimethoxy analogue, this angle is 55.15(8)° for Molecule A and 66.34(8)° for Molecule B. nih.govresearchgate.net This twist is a result of steric hindrance between the hydrogen atoms on the respective rings, preventing a coplanar arrangement. A similar twisted conformation would be expected for this compound.

The independent molecules in the dimethoxy analogue are linked through C—H···N and C—H···O hydrogen bonds to form centrosymmetric tetrameric units. nih.gov These tetramers are further cross-linked by C—H···π and C—Br···π interactions. nih.gov The C—Br···π interaction is a notable type of halogen bond, where the bromine atom interacts with the electron-rich π system of a neighboring phenyl ring. The distances for these interactions in the dimethoxy analogue are 3.5967(8) Å for Br···Cg (centroid of the phenyl ring) in one molecule and 3.4289(8) Å in the other. nih.gov

The following tables summarize the key conformational and interaction parameters observed in the crystal structure of the analogue 2-Bromo-5,7-dimethoxy-4-phenylquinoline, which provide a strong predictive basis for the structural characteristics of this compound.

Table 1: Dihedral Angles in 2-Bromo-5,7-dimethoxy-4-phenylquinoline

ParameterMolecule AMolecule B
Dihedral Angle (Quinoline-Phenyl)55.15(8)°66.34(8)°

Table 2: Key Intermolecular Interactions in 2-Bromo-5,7-dimethoxy-4-phenylquinoline

Interaction TypeDonor-H···AcceptorDistance (Å)
C—H···NC—H···N-
C—H···OC—H···O-
C—H···πC—H···Cg-
C—Br···πC—Br···Cg3.5967(8)
C—Br···πC—Br···Cg3.4289(8)

Data for distances of C—H···N, C—H···O, and C—H···π interactions are not specified in the source. Cg denotes the centroid of the π-system.

Advanced Computational and Theoretical Chemistry Studies of 4 Bromo 5,7 Dimethyl 2 Phenylquinoline

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting the properties of molecules.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations are performed to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For a molecule like 4-Bromo-5,7-dimethyl-2-phenylquinoline, a key aspect of its structure is the dihedral angle between the quinoline (B57606) and phenyl rings. Conformational analysis would involve rotating the phenyl ring relative to the quinoline core to identify the most stable conformer and any potential rotational barriers. This analysis provides crucial information about the molecule's shape and flexibility.

Energetic and Thermodynamic Properties

Once the optimized geometry is obtained, DFT calculations can be used to determine various energetic and thermodynamic properties. These calculations can predict the molecule's total energy, enthalpy, and Gibbs free energy of formation. Vibrational frequency analysis is also performed, which not only confirms that the optimized structure is a true minimum but also provides the zero-point vibrational energy (ZPVE). These thermodynamic parameters are essential for understanding the stability and reactivity of the compound under different conditions.

Electronic Structure Analysis (HOMO-LUMO, Electrophilicity Index, Chemical Hardness/Softness)

The electronic properties of a molecule are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

ParameterDefinitionFormula
Ionization Potential (I)Energy required to remove an electronI ≈ -EHOMO
Electron Affinity (A)Energy released when an electron is addedA ≈ -ELUMO
Electronegativity (χ)Tendency to attract electronsχ = (I + A) / 2
Chemical Hardness (η)Resistance to charge transferη = (I - A) / 2
Chemical Softness (S)Reciprocal of hardnessS = 1 / (2η)
Electrophilicity Index (ω)Propensity to accept electronsω = μ2 / (2η) where μ = -χ

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and bond properties within a molecule. It provides a localized picture of the electronic structure, translating the complex delocalized molecular orbitals into familiar Lewis-like bonding patterns (bonds, lone pairs, and antibonds). NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals. For this compound, this analysis would reveal the nature of the C-Br bond, the interactions between the quinoline and phenyl rings, and the influence of the methyl groups on the electronic structure.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate different potential values: red regions represent negative electrostatic potential and are indicative of sites prone to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. For the title compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and potentially the bromine atom, while positive potentials would be expected around the hydrogen atoms.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited state properties of molecules. It is an extension of DFT that allows for the investigation of how the electron density changes with time in the presence of a time-dependent potential, such as that from electromagnetic radiation.

TD-DFT is primarily used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. The calculations provide the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. By analyzing the molecular orbitals involved in the electronic transitions, the nature of these transitions (e.g., π→π, n→π) can be determined. For this compound, TD-DFT calculations would provide insights into its photophysical properties, such as its color and how it interacts with light.

Prediction of Electronic Absorption Spectra

A thorough search for theoretical predictions of the electronic absorption spectra of this compound yielded no specific studies. Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to predict UV-Vis absorption spectra, including parameters like maximum absorption wavelength (λmax), excitation energies, and oscillator strengths. However, no such data has been published for this particular compound.

Excited State Dynamics and Photophysical Predictions

There is no available research on the excited state dynamics or theoretical predictions of the photophysical properties of this compound. This area of study would typically involve computational analysis of the transitions between electronic states (e.g., singlet and triplet states), radiative and non-radiative decay rates, and quantum yields. At present, these properties have not been computationally modeled for this molecule in published literature.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

No computational studies detailing the nonlinear optical (NLO) properties of this compound were found. The theoretical prediction of NLO properties generally involves calculating molecular polarizability and hyperpolarizability tensors using quantum chemical methods to evaluate the potential of a compound for applications in optoelectronics. Such analyses have not been reported for this specific quinoline derivative.

Photophysical Characteristics and Luminescence Behavior of 4 Bromo 5,7 Dimethyl 2 Phenylquinoline and Its Derivatives

Absorption and Emission Spectroscopy

The electronic absorption and emission spectra of quinoline (B57606) derivatives are governed by π-π* and n-π* transitions within the aromatic system. For 2-phenylquinoline (B181262) and its derivatives, the absorption spectra typically exhibit multiple bands. The position and intensity of these bands are sensitive to the nature and position of substituents on both the quinoline and phenyl rings.

The emission spectra of these compounds are also highly dependent on their molecular structure and the surrounding solvent polarity. Generally, quinoline derivatives exhibit fluorescence, and the emission wavelength can be tuned by modifying the substituents. For example, the introduction of electron-donating or electron-withdrawing groups can lead to significant shifts in the emission maxima.

To illustrate the typical absorption and emission characteristics of a related compound, the following data for 2-(2-Bromo-4-Cyno-Phenyl)-4-Phenyl-Quinoline is presented:

Table 1: Absorption and Emission Data for a Representative Bromo-Phenylquinoline Derivative
SolventAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)
Chloroform302, 328, 395480
DCM301, 328, 393485
THF303, 328, 398490

Quantum Yield and Fluorescence Lifetime Studies

The fluorescence quantum yield (ΦF) and fluorescence lifetime (τF) are critical parameters that quantify the efficiency and dynamics of the fluorescence process. The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime is the average time a molecule spends in the excited state before returning to the ground state.

For quinoline derivatives, these parameters are highly sensitive to structural modifications. For example, the introduction of a cyano group into an ESIPT (excited-state intramolecular proton transfer) molecule, 2-(2-hydroxyphenyl)benzothiazole, has been shown to dramatically increase its fluorescence quantum yield from 0.01 to 0.49 in dichloromethane. mdpi.com This highlights the profound impact that substituents can have on the radiative and non-radiative decay pathways. mdpi.com

While specific data for the target compound is unavailable, a study on 1- and 1,4-silyl-substituted naphthalene (B1677914) derivatives showed that fluorescence quantum efficiencies generally increase and fluorescence lifetimes decrease with the presence of silyl (B83357) substituents. mdpi.com This further emphasizes the role of substituents in modulating these photophysical properties.

Stokes Shift Analysis

The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima. A large Stokes shift is often desirable for applications such as fluorescence imaging, as it facilitates the separation of the excitation and emission signals.

In many quinoline-based fluorophores, a large Stokes shift is associated with a significant change in the geometry and electronic structure of the molecule upon excitation, often involving intramolecular charge transfer (ICT). nih.gov The solvent polarity can also strongly influence the Stokes shift in push-pull systems, where electron-donating and electron-withdrawing groups are present. mdpi.com An increase in solvent polarity typically leads to a larger Stokes shift in these systems, a phenomenon known as positive solvatochromism. mdpi.com

For 4-Bromo-5,7-dimethyl-2-phenylquinoline, the phenyl group at the 2-position and the methyl groups at the 5- and 7-positions can act as electron-donating groups, while the quinoline core is electron-accepting. This donor-acceptor character suggests that the compound is likely to exhibit a significant Stokes shift, which would be sensitive to the solvent environment.

The following table presents calculated Stokes shifts for the representative compound, 2-(2-Bromo-4-Cyno-Phenyl)-4-Phenyl-Quinoline, in various solvents.

Table 2: Stokes Shift for a Representative Bromo-Phenylquinoline Derivative
SolventAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Stokes Shift (nm)Stokes Shift (cm-1)
Chloroform395480854580
DCM393485924940
THF398490924880

Electrogenerated Chemiluminescence (ECL) Phenomena

Electrogenerated chemiluminescence (ECL) is a process where light is produced from the annihilation of electrochemically generated radical ions. washington.edu Quinolines and their derivatives are known to be good electron acceptors and can be reversibly reduced, making them suitable candidates for ECL studies. washington.edu Their reduction potentials typically fall within the electrochemical window of common organic solvents. washington.edu

The ECL properties of quinoline derivatives can be tailored by appropriate substitution on the heterocyclic and homocyclic rings. washington.edu The mechanism often involves the reaction of the quinoline radical anion with a coreactant radical cation, leading to the formation of an excited state that emits light. In some systems, the quinoline derivative itself can be both oxidized and reduced to generate the excited state.

For instance, the ECL of lithium salts of 8-hydroxyquinoline (B1678124) and 2-methyl-8-hydroxyquinoline has been investigated, demonstrating their ability to produce blue-green light in acetonitrile. rsc.org Furthermore, studies on quinoxaline (B1680401) derivatives, which share structural similarities with quinolines, have shown that the annihilation reaction of electrogenerated reduced and oxidized forms produces relatively strong ECL. utexas.edu

While specific ECL data for this compound has not been reported, its electron-accepting quinoline core suggests that it could be a potential candidate for ECL applications, likely participating in an oxidative-reductive mechanism.

Influence of Molecular Structure on Photophysical Properties

The photophysical properties of quinoline derivatives are profoundly influenced by their molecular structure. The nature and position of substituents on the quinoline ring system can significantly alter the absorption and emission wavelengths, quantum yields, and lifetimes.

Substituent Effects on the Phenyl Ring: The electronic nature of substituents on the 2-phenyl group can modulate the ICT character of the molecule. Electron-donating groups on the phenyl ring generally lead to a red-shift in both absorption and emission spectra.

Substituent Effects on the Quinoline Core:

Bromo Group: The presence of a bromine atom at the 4-position is expected to have a dual effect. Its electron-withdrawing nature can influence the energy of the molecular orbitals, while its heavy-atom character can promote intersystem crossing, potentially quenching fluorescence and favoring phosphorescence.

Methyl Groups: The two methyl groups at the 5- and 7-positions are electron-donating. This donation of electron density to the quinoline ring system is likely to raise the energy of the highest occupied molecular orbital (HOMO), leading to a red-shift in the absorption and emission spectra. Studies on other systems have shown that the presence of a methyl substituent can influence optical properties and photoisomerization rates.

Steric Effects: The relative orientation of the phenyl ring with respect to the quinoline core can also impact the photophysical properties. Steric hindrance caused by bulky substituents can lead to a twisted conformation, which may affect the extent of π-conjugation and, consequently, the absorption and emission characteristics.

Two-Photon Excitation (2PE) Properties and Photolysis

Two-photon excitation (2PE) is a nonlinear optical process where a molecule is excited by the simultaneous absorption of two photons of lower energy. Quinoline-based chromophores have been investigated for their 2PE properties, which are valuable for applications such as two-photon microscopy and photodynamic therapy.

The two-photon absorption cross-section (δ2PA) is a measure of the efficiency of the 2PE process. The molecular structure plays a critical role in determining the magnitude of δ2PA. For quinoline derivatives, modifications to the chromophore can significantly alter their sensitivity to 2PE. For example, a study on quinoline photoremovable protecting groups showed that substituting an 8-bromo group with a cyano group resulted in a three-fold increase in sensitivity for acetate (B1210297) release, while a nitro group rendered the compound photochemically insensitive. acs.org This demonstrates the strong dependence of 2PE properties on the electronic nature of the substituents. acs.org

The presence of methyl groups can also influence the 2PE properties. A computational study on a rhodopsin chromophore revealed that the magnitude of δ2PA is dictated by both the position and number of methyl groups attached to its polyene chain. nih.gov

Photolysis refers to the decomposition of a compound by light. The photostability of a fluorophore is a crucial parameter for many applications. The photolysis of phenylquinoline N-oxides has been studied, revealing that the reaction pathways are governed by both the solvent and the substituents. scispace.com Halogenated quinolines, such as the bromo-substituted compound , may undergo photodehalogenation upon irradiation, which could be a potential photolytic pathway.

Electrochemical Properties and Redox Chemistry of 4 Bromo 5,7 Dimethyl 2 Phenylquinoline

Cyclic Voltammetry Investigations

No published studies detailing cyclic voltammetry investigations of 4-Bromo-5,7-dimethyl-2-phenylquinoline were found. Such studies would be essential to understanding the electron transfer processes, reversibility of redox events, and the stability of the resulting radical ions. Typically, a cyclic voltammetry study would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a potential range to observe oxidation and reduction peaks. The resulting voltammogram would provide key information about the compound's redox behavior.

Determination of Oxidation and Reduction Potentials

Without cyclic voltammetry data, the specific oxidation and reduction potentials for this compound cannot be provided. These potentials are critical indicators of the energy levels of the frontier molecular orbitals (HOMO and LUMO) and are fundamental to understanding the compound's behavior in electrochemical applications. The potentials are influenced by the electronic nature of the substituents on the quinoline (B57606) core; the electron-withdrawing bromine atom and the electron-donating methyl and phenyl groups would all impact the ease of oxidation and reduction.

Correlation with Frontier Molecular Orbital Energies (HOMO/LUMO from electrochemistry)

A direct correlation between the electrochemical potentials and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound cannot be established without experimental data. The empirical relationships, often used to estimate these values from oxidation and reduction potentials, are therefore not applicable. Such a correlation would be valuable for predicting the compound's electronic and optical properties, which are relevant in materials science.

Electrochemical Behavior in Different Solvent/Electrolyte Systems

There is no available information on how the electrochemical behavior of this compound is affected by different solvent and electrolyte systems. The choice of solvent and electrolyte can significantly influence the stability of the generated radical ions and the reversibility of the redox processes due to factors like solvent polarity, ion pairing, and the coordinating ability of the electrolyte. Investigating this behavior is crucial for optimizing the performance of any electrochemical device utilizing this compound.

Advanced Material Science Applications of 4 Bromo 5,7 Dimethyl 2 Phenylquinoline Derivatives

Application in Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, derivatives of 4-Bromo-5,7-dimethyl-2-phenylquinoline are particularly promising as ligands for phosphorescent emitters, most notably in iridium(III) complexes. The core principle behind their application lies in the ability of the 2-phenylquinoline (B181262) scaffold to form stable, cyclometalated complexes with heavy metal ions like iridium. These complexes can efficiently harvest both singlet and triplet excitons, leading to high internal quantum efficiencies in OLED devices.

The substitution pattern on the 2-phenylquinoline ligand plays a critical role in determining the photophysical properties of the resulting iridium complex, such as its emission color, quantum yield, and excited-state lifetime. The introduction of electron-donating or electron-withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the complex, thereby tuning the emission wavelength across the visible spectrum. For instance, modifications on the phenylquinoline ligand have been shown to shift the emission of iridium complexes from green to red. ias.ac.in

While specific data on iridium complexes incorporating the this compound ligand is not extensively documented, the known effects of the individual substituents provide a strong indication of their potential performance. The methyl groups at the 5- and 7-positions are electron-donating, which would be expected to raise the HOMO level, potentially leading to a red-shift in the emission compared to an unsubstituted 2-phenylquinoline ligand. The bromo group at the 4-position, being electron-withdrawing, could influence the LUMO level and also enhance spin-orbit coupling due to the heavy-atom effect. This enhanced spin-orbit coupling can facilitate intersystem crossing, a key process for efficient phosphorescence.

The general structure of such an iridium complex would be of the type [Ir(C^N)2(acac)], where C^N represents the cyclometalated this compound ligand and acac is acetylacetonate, a common ancillary ligand. The performance of OLEDs using such emitters is typically evaluated based on parameters like external quantum efficiency (EQE), current efficiency, and CIE coordinates.

Emitter Type Host Material Maximum EQE (%) Emission Color CIE Coordinates
Ir(ppy)3CBP~20%Green(0.30, 0.61)
Ir(piq)3CBP~15%Red(0.67, 0.33)
Hypothetical Ir(4-Br-5,7-Me2-pq)2(acac)CBPPotentially highProjected RedN/A

This table includes data for well-known iridium complexes for comparison and projects the potential of a hypothetical complex based on the compound of interest.

Use as Phosphorescent Complexes in Sensors

The development of phosphorescent sensors is another area where derivatives of this compound can make a significant impact. Phosphorescent complexes, particularly those of platinum(II), are widely used in optical sensing applications, most notably for oxygen detection. nih.gov The principle of operation for these sensors is based on the quenching of the long-lived triplet excited state of the phosphorescent complex by an analyte, such as molecular oxygen.

The key properties of a successful phosphorescent sensor include high photostability, strong absorption in the visible region, and a long phosphorescence lifetime that is highly sensitive to the presence of the quencher. The 2-phenylquinoline framework is a suitable ligand for creating such phosphorescent platinum(II) complexes. The introduction of substituents on this ligand can be used to tune the sensor's properties.

The bromine atom in the this compound ligand is of particular interest for sensing applications. The heavy-atom effect of bromine can enhance the rate of intersystem crossing, leading to a more populated triplet state. However, it can also increase the rate of non-radiative decay, which could potentially decrease the quantum yield and lifetime of the phosphorescence. rsc.org Therefore, a careful balance of these effects is necessary to optimize the sensor's performance. Halogenated platinum porphyrins have been successfully used as oxygen-sensing materials, demonstrating the viability of this approach. rsc.org

A hypothetical platinum(II) complex incorporating the this compound ligand could be used in a sensor matrix, such as a polymer film, where its phosphorescence is monitored. The intensity or lifetime of the phosphorescence would be expected to decrease in the presence of oxygen, and this change can be correlated to the oxygen concentration.

Sensor Complex Analyte Sensing Mechanism Key Feature
Platinum(II) octaethylporphyrinOxygenPhosphorescence QuenchingHigh sensitivity
Hypothetical Pt(II)-4-Br-5,7-Me2-pq complexOxygenPhosphorescence QuenchingPotential for high photostability due to halogenation

Role as Electron Acceptors in Exciplex-Forming Systems

In the context of OLEDs and other organic electronic devices, exciplex-forming systems are gaining attention as a strategy to achieve high efficiency and tuneable emission. An exciplex is an excited-state complex formed between an electron donor and an electron acceptor molecule. researchgate.net The emission from an exciplex is red-shifted compared to the emission of the individual molecules and its energy is determined by the HOMO of the donor and the LUMO of the acceptor.

For a molecule to function as an effective electron acceptor in an exciplex system, it should possess a low-lying LUMO energy level to facilitate electron transfer from the donor. Halogenated aromatic compounds are often good electron acceptors due to the electron-withdrawing nature of the halogen atoms. The bromine atom in this compound is expected to lower the LUMO energy level of the molecule, making it a potential candidate for an electron acceptor.

In a hypothetical exciplex-forming system, this compound or its derivatives could be blended with a suitable electron-donating material. Upon electrical or photo-excitation, an electron would be transferred from the HOMO of the donor to the LUMO of the quinoline (B57606) derivative, forming an exciplex. The radiative decay of this exciplex would result in light emission. The efficiency and color of this emission would depend on the specific donor-acceptor pairing and the morphology of the blend. nih.gov

Component Function Key Property
DonorElectron-donatingHigh HOMO level
This compound DerivativeElectron-acceptingLow LUMO level
ExciplexEmitting speciesEmission energy dependent on Donor HOMO and Acceptor LUMO

Development of Photosensitizers for Triplet-Triplet Annihilation Upconversion (TTA-UC)

Triplet-triplet annihilation upconversion (TTA-UC) is a process that converts lower-energy photons into higher-energy photons, with potential applications in solar energy harvesting, bioimaging, and photodynamic therapy. nih.govresearchgate.net TTA-UC systems typically consist of a sensitizer (B1316253) (or photosensitizer) and an annihilator (or emitter). The sensitizer absorbs the low-energy photons and then transfers its triplet energy to the annihilator. Two triplet-excited annihilator molecules can then interact, leading to the formation of a higher-energy singlet excited state in one of them, which then emits a higher-energy photon.

An effective triplet photosensitizer should have strong absorption at the desired excitation wavelength, a high efficiency of intersystem crossing to populate the triplet state, and a triplet energy that is higher than that of the annihilator. The "heavy-atom effect" is a well-established strategy for enhancing intersystem crossing. rsc.org The presence of a heavy atom, such as bromine, in a molecule increases spin-orbit coupling, which facilitates the otherwise spin-forbidden transition from the singlet excited state to the triplet excited state.

Therefore, this compound is a promising candidate for a triplet photosensitizer in a TTA-UC system. The bromine atom is expected to promote efficient triplet state formation. The extended π-conjugation of the 2-phenylquinoline core would allow for absorption of visible light. In a TTA-UC system, this molecule would absorb lower-energy light, undergo intersystem crossing to its triplet state, and then transfer this energy to a suitable annihilator molecule, which would then produce the upconverted emission. The selection of the annihilator would be crucial and would need to have a triplet energy lower than that of the quinoline derivative and a singlet energy corresponding to the desired upconverted emission wavelength.

Component Function Key Property of this compound Derivative
PhotosensitizerAbsorbs low-energy photons and creates tripletsStrong absorption, efficient intersystem crossing (promoted by Br atom)
AnnihilatorReceives triplet energy and emits high-energy photonsAppropriate triplet and singlet energy levels

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-5,7-dimethyl-2-phenylquinoline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation of the quinoline core. For brominated quinolines, phosphoryl bromide (POBr₃) is a common reagent for introducing bromine at specific positions under reflux conditions in dichloroethane . Optimization may include adjusting reaction time (4–6 hours), temperature (80–100°C), and stoichiometric ratios (e.g., 3:1 POBr₃ to precursor). Post-synthetic purification via silica gel chromatography (50% dichloromethane/hexane) and recrystallization (dichloromethane-hexane) ensures high purity . Comparative studies with similar compounds suggest that methyl and phenyl substituents stabilize the quinoline core, reducing side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., phenyl ring orientation relative to the quinoline plane, as seen in 2-bromo-5,7-dimethoxy-4-phenylquinoline) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at C5/C7 and bromine at C4) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₁₇H₁₃BrN₂ for the target compound) .
  • HPLC : Purity assessment (>97%) using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How does the substitution pattern (bromo, methyl, phenyl groups) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The bromine atom at C4 serves as a reactive site for Suzuki-Miyaura coupling, enabling aryl group introduction . Methyl groups at C5/C7 sterically hinder coupling at adjacent positions, directing reactivity to C4.
  • Comparative studies of similar compounds (e.g., 6-bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylate) show that electron-donating substituents (e.g., methyl) enhance oxidative stability but reduce electrophilicity at the brominated position .
  • Kinetic studies using Pd(PPh₃)₄ as a catalyst in THF/water (3:1) at 80°C for 12 hours are recommended to optimize coupling yields .

Q. What strategies resolve contradictions in reported biological activity data for brominated quinolines with varying substituents?

  • Methodological Answer :

  • Systematic SAR Studies : Compare bioactivity across analogues (e.g., 6-bromo-2-chloro-4-methylquinoline vs. 4-bromo-6-fluoro-2-trifluoromethylquinoline) to isolate substituent effects .
  • Dose-Response Analysis : Address discrepancies by testing compounds across a concentration gradient (e.g., 0.1–100 µM) in enzyme inhibition assays (e.g., cytochrome P450 isoforms) .
  • Crystallographic Validation : Resolve conflicting binding data by co-crystallizing the compound with target proteins (e.g., kinases) to identify key interactions .

Q. How can computational methods predict the interaction mechanisms between this compound and biological targets like enzymes?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., in kinases). The bromine atom may form halogen bonds with backbone carbonyls, while phenyl groups engage in π-π stacking .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Methyl groups may reduce conformational flexibility, enhancing target affinity .
  • QSAR Models : Train models on datasets of similar quinolines to predict IC₅₀ values for untested enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.